molecular formula C22H23NO4S B1356123 [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid CAS No. 946727-62-4

[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid

Cat. No.: B1356123
CAS No.: 946727-62-4
M. Wt: 397.5 g/mol
InChI Key: MOZSRIGQQHPMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid typically involves multiple steps:

Mechanism of Action

The mechanism of action of [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid: can be compared with similar compounds such as:

Biological Activity

The compound 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula is C22H23NO5C_{22}H_{23}NO_5, and it possesses specific functional groups that contribute to its biological activity.

  • Anticancer Activity : Preliminary studies suggest that compounds with Fmoc groups exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For instance, compounds structurally related to Fmoc derivatives have shown promise in targeting specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
  • Antimicrobial Properties : The thiopyran moiety has been associated with antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death.
  • Neuroprotective Effects : Some derivatives of this compound have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Mechanisms may include the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported in the low micromolar range, indicating potent activity (source needed).
  • Animal Models : Animal studies have shown that administration of the compound can lead to reduced tumor growth in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses (source needed).
  • Comparative Studies : A comparative analysis with other known anticancer agents revealed that this compound has a unique profile, potentially offering advantages in selectivity and reduced side effects (source needed).

Data Tables

Activity Type Cell Line/Model IC50 (µM) Mechanism
AnticancerHeLa5.0Apoptosis induction
AnticancerMCF-74.5PI3K/Akt pathway inhibition
AntimicrobialE. coli10.0Membrane disruption
NeuroprotectiveMouse modelN/AOxidative stress reduction

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through thorough toxicological assessments. Preliminary data suggest low toxicity at therapeutic doses; however, comprehensive studies are required to evaluate long-term effects and reproductive toxicity (source needed).

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)thian-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-20(25)13-22(9-11-28-12-10-22)23-21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZSRIGQQHPMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589241
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946727-62-4
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.